molecular formula C23H28N2O5S B2878267 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide CAS No. 922078-37-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide

Cat. No. B2878267
CAS RN: 922078-37-3
M. Wt: 444.55
InChI Key: MXGJBLONWYSMBP-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H28N2O5S and its molecular weight is 444.55. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Several studies have highlighted the potential medicinal applications of compounds structurally related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide. For example, compounds featuring the [1,4]oxazepine moiety have been investigated for their inhibitory effects on human carbonic anhydrases, which are therapeutic targets for treating conditions like glaucoma, epilepsy, and cancer (Sapegin et al., 2018). Furthermore, sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, indicating the broad potential of these compounds in drug development (Abbasi et al., 2016), (González-Álvarez et al., 2013).

Organic Synthesis and Chemical Properties

Research into the synthesis and characterization of related compounds has provided insights into their chemical properties and potential applications. For instance, novel synthetic routes have been explored for creating benzoxazepine and malonamide derivatives, which are of interest due to their structural uniqueness and potential biological activity (Shaabani et al., 2010). Additionally, the synthesis of new Schiff bases from sulfa drugs and their metal complexes has been investigated, demonstrating their potential as enzyme inhibitors and antimicrobial agents (Alyar et al., 2018).

Materials Science

In the realm of materials science, the synthesis and characterization of novel benzoxazine monomers containing allyl groups have been studied. These monomers undergo thermal cure to form thermosets with excellent thermomechanical properties, indicating their potential for creating high-performance materials (Agag & Takeichi, 2003).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-5-13-25-20-15-17(7-12-21(20)30-16-23(3,4)22(25)26)24-31(27,28)19-10-8-18(9-11-19)29-14-6-2/h5,7-12,15,24H,1,6,13-14,16H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGJBLONWYSMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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